Arnicolide D

Description

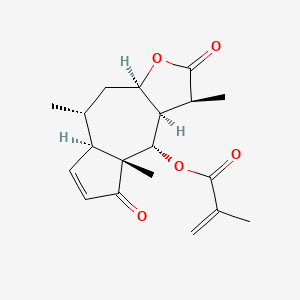

This compound has been reported in Arnica acaulis, Arnica montana, and Centipeda minima with data available.

cytotoxic; from Centipeda minima L.; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,10-13,15-16H,1,8H2,2-5H3/t10-,11+,12+,13-,15-,16+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZESEVTYUVXOTC-APDQSUQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188078 | |

| Record name | Arnicolide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34532-68-8 | |

| Record name | Arnicolide D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34532-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arnicolide D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034532688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arnicolide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Arnicolide D: A Multi-Faceted Inhibitor of Cancer Cell Proliferation and Survival

An In-depth Technical Guide on its Mechanism of Action

Arnicolide D, a sesquiterpene lactone isolated from the medicinal plant Centipeda minima, has emerged as a promising natural compound with potent anti-cancer properties.[1][2] Extensive preclinical research has demonstrated its efficacy in inhibiting the growth and inducing cell death in various cancer types, including osteosarcoma, breast cancer, and nasopharyngeal carcinoma.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-tumor activity, with a focus on its impact on key signaling pathways, cell cycle regulation, and induction of programmed cell death.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by:

-

Inducing Apoptosis: this compound triggers programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.[4][5]

-

Promoting Cell Cycle Arrest: It halts the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.[1][4][6]

-

Inhibiting Pro-Survival Signaling Pathways: this compound significantly attenuates the activity of the PI3K/Akt/mTOR and STAT3 signaling pathways, which are crucial for cancer cell growth and survival.[1][2][3][7]

-

Inducing other forms of cell death: In specific cancer types like breast cancer, this compound has been shown to induce other forms of programmed cell death, namely ferroptosis and parthanatos, by promoting oxidative stress.[8][9]

Quantitative Analysis of this compound's Effects

The cytotoxic and anti-proliferative effects of this compound are dose-dependent. The following tables summarize key quantitative data from various studies.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| MG63 | Osteosarcoma | Not specified | MTT | [1][6] |

| U2OS | Osteosarcoma | Not specified | MTT | [1][6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | MTT | [3][7] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | MTT | [3][7] |

| CNE-1 | Nasopharyngeal Carcinoma | Not specified | MTT | [4][10] |

| CNE-2 | Nasopharyngeal Carcinoma | Not specified | MTT | [4][10] |

| SUNE-1 | Nasopharyngeal Carcinoma | Not specified | MTT | [4] |

| HONE1 | Nasopharyngeal Carcinoma | Not specified | MTT | [4] |

| C666-1 | Nasopharyngeal Carcinoma | Not specified | MTT | [4] |

| Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines. |

| Cell Line | Treatment | G2/M Phase Population (%) | Apoptotic Cells (%) | Reference |

| CNE-2 | 2.5 µM this compound (24h) | ~62.63% | Not specified | [4][11] |

| CNE-2 | 2.5 µM this compound (48h) | ~50.83% | Not specified | [4][11] |

| Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis. |

Signaling Pathways Modulated by this compound

This compound's ability to induce apoptosis and cell cycle arrest is intricately linked to its modulation of key intracellular signaling pathways.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. This compound effectively inhibits this pathway by reducing the phosphorylation of its key components, PI3K, Akt, and mTOR.[1][3][4] This inhibition leads to a downstream cascade of events that ultimately promote apoptosis and halt cell proliferation.

References

- 1. This compound Inhibits Proliferation and Induces Apoptosis of Osteosarcoma Cells through PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a multi-targeted anticancer sesquiterpene lactone-preclinical efficacy and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways [medsci.org]

- 4. This compound, from the herb Centipeda minima, Is a Therapeutic Candidate against Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. This compound Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Inhibits Oxidative Stress-induced Breast Cancer Cell Growth and Invasion through Apoptosis, Ferroptosis, and Parthanatos - Wen - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 9. This compound Inhibits Oxidative Stress-induced Breast Cancer Cell Growth and Invasion through Apoptosis, Ferroptosis, and Parthanatos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Arnicolide D: A Comprehensive Technical Guide on its Source, Natural Occurrence, and Analysis in Centipeda minima

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arnicolide D, a sesquiterpene lactone, has been identified as a significant bioactive constituent of Centipeda minima, a plant with a long history of use in traditional medicine. This technical guide provides an in-depth overview of this compound, focusing on its natural occurrence, methods for its quantification, and detailed experimental protocols for its isolation and analysis. Furthermore, this guide explores the biosynthetic context of sesquiterpene lactones in the Asteraceae family and outlines the workflows involved in its study, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Centipeda minima, a member of the Asteraceae family, is a rich source of various bioactive compounds, including flavonoids, terpenoids, and sesquiterpene lactones.[1][2][3] Among these, the sesquiterpene lactone this compound has garnered significant attention for its diverse pharmacological activities, including potent anti-cancer and anti-inflammatory properties.[3][4][5] This document serves as a technical resource, consolidating available data on the natural occurrence of this compound in Centipeda minima and providing detailed methodologies for its analysis.

Natural Occurrence and Quantitative Data

This compound is a naturally occurring sesquiterpene lactone found in Centipeda minima.[6] Its concentration can vary depending on factors such as the geographical origin of the plant, harvest time, and the specific extraction and analytical methods employed. While comprehensive data on its yield from various sources is still an area of active research, several studies have successfully quantified this compound in plant extracts.

Table 1: Quantitative Analysis of this compound in Centipeda minima

| Analytical Method | Sample Type | Reported Content of this compound | Reference |

| HPLC-DAD | Ethanolic extract of whole plant | Qualitatively identified and proposed as a potential Q-Marker | [7] |

| HPLC-QTOF-MS & HPLC-DAD | Ethanolic extract of whole plant | Simultaneously determined with other major constituents | [4] |

Note: Specific quantitative values for the yield or concentration of this compound were not explicitly detailed in the reviewed literature. The table reflects the methods used for its analysis and its recognition as a key constituent.

Experimental Protocols

Isolation and Purification of this compound from Centipeda minima

The following protocol is a generalized procedure based on common phytochemical extraction and isolation techniques for sesquiterpene lactones from plant materials.

1. Plant Material Collection and Preparation:

-

Collect fresh, healthy whole plants of Centipeda minima.

-

Thoroughly wash the plant material with distilled water to remove any dirt and debris.

-

Air-dry the plant material in the shade at room temperature for 7-10 days or until completely dry.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.

3. Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualization under UV light or by staining with anisaldehyde-sulfuric acid reagent.

4. Column Chromatography:

-

Subject the fraction showing the highest concentration of this compound (typically the chloroform or ethyl acetate fraction) to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions of a specific volume (e.g., 20 mL) and monitor them by TLC.

-

Pool the fractions containing pure or enriched this compound.

5. Preparative HPLC (if necessary):

-

For further purification, subject the enriched fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Use a suitable mobile phase, such as a gradient of methanol and water, for elution.

-

Collect the peak corresponding to this compound.

6. Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), and comparison with a reference standard.

Quantitative Analysis of this compound by HPLC-DAD

This protocol outlines a method for the quantitative determination of this compound in Centipeda minima extracts.[4][7]

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD), a quaternary pump, an autosampler, and a column oven.

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

-

Example Gradient Program: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-35 min, 60-90% B; 35-40 min, 90% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

3. Preparation of Standard and Sample Solutions:

-

Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Accurately weigh a specific amount of the dried Centipeda minima extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

-

Inject the calibration standards and the sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the standards.

-

Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

-

Calculate the content of this compound in the original plant extract (e.g., in mg/g of extract).

Biosynthesis and Experimental Workflows

General Biosynthetic Pathway of Sesquiterpene Lactones in Asteraceae

While the specific biosynthetic pathway of this compound in Centipeda minima has not been fully elucidated, a general pathway for sesquiterpene lactone biosynthesis in the Asteraceae family is understood.[1][8][9] This pathway provides a foundational understanding of how this compound is likely synthesized in the plant.

Caption: Generalized biosynthetic pathway of sesquiterpene lactones in Asteraceae.

Experimental Workflow for Phytochemical Analysis of this compound

The following diagram illustrates a typical workflow for the phytochemical analysis of this compound from Centipeda minima.

Caption: Experimental workflow for the analysis of this compound from C. minima.

Conclusion

This compound stands out as a promising bioactive compound from Centipeda minima with significant therapeutic potential. This technical guide has provided a consolidated resource on its natural occurrence, along with detailed experimental protocols for its isolation, purification, and quantification. The outlined biosynthetic pathway and experimental workflows offer a strategic framework for researchers engaged in the exploration and development of this and other natural products. Further research focusing on the precise quantification of this compound in various Centipeda minima populations and the full elucidation of its specific biosynthetic pathway will be crucial for its future applications in medicine and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Genetic background of sesquiterpene lactones biosynthesis in Asteraceae. A review | Agronomy Science [czasopisma.up.lublin.pl]

- 3. An independent biosynthetic route to frame a xanthanolide-type sesquiterpene lactone in Asteraceae. | Semantic Scholar [semanticscholar.org]

- 4. Qualitative and quantitative analysis of chemical constituents of Centipeda minima by HPLC-QTOF-MS & HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Centipeda minima: A Review of Phytochemistry, Pharmacology, and Predictive Analysis on Quality Markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Centipeda minima: A Review of Phytochemistry, Pharmacology, and Predictive Analysis on Quality Markers [mdpi.com]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. tandfonline.com [tandfonline.com]

Anticancer Activity of Arnicolide D: A Technical Guide for Researchers

An In-depth Examination of the Preclinical Efficacy and Molecular Mechanisms of a Promising Sesquiterpene Lactone

Introduction

Arnicolide D, a sesquiterpene lactone isolated from Centipeda minima, has emerged as a compound of significant interest in oncology research. Exhibiting potent cytotoxic effects across a spectrum of cancer cell lines, this natural product demonstrates a multifaceted approach to inhibiting cancer progression. This technical guide provides a comprehensive overview of the anticancer activities of this compound, detailing its efficacy against various cancer cell lines, elucidating its mechanisms of action, and providing detailed experimental protocols for researchers in drug discovery and development.

Anticancer Activity of this compound Against Various Cancer Cell Lines

This compound has demonstrated broad-spectrum anticancer activity in a dose- and time-dependent manner. Its cytotoxic effects have been quantified through half-maximal inhibitory concentration (IC50) values, which are summarized in the table below.

| Cancer Type | Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h |

| Triple-Negative Breast Cancer | MDA-MB-231 | 12.04 | 5.211 | 3.258 |

| Triple-Negative Breast Cancer | MDA-MB-468 | 9.507 | 3.405 | 2.515 |

| Breast Cancer (ER/PR Positive) | MCF7 | 15.19 | 9.083 | 8.909 |

| Nasopharyngeal Carcinoma | CNE-2 | Not explicitly stated, but significant growth inhibition observed at 1.56-50 µM | Not explicitly stated, but significant growth inhibition observed at 1.56-50 µM | Not explicitly stated, but significant growth inhibition observed at 1.56-50 µM |

| Osteosarcoma | MG63 | Data not available | Data not available | Data not available |

| Osteosarcoma | U2OS | Data not available | Data not available | Data not available |

Note: While studies confirm the anti-proliferative effects of this compound on nasopharyngeal carcinoma and osteosarcoma cell lines, specific IC50 values were not available in the reviewed literature. Significant growth inhibition has been reported in CNE-2 cells at concentrations ranging from 1.56 to 50 µM[1]. This compound has also been shown to reduce cell viability in MG63 and U2OS osteosarcoma cells[2].

Mechanisms of Action

This compound exerts its anticancer effects through the induction of multiple forms of programmed cell death, including apoptosis, ferroptosis, and parthanatos.

Apoptosis

This compound is a potent inducer of apoptosis. In triple-negative breast cancer (TNBC) and nasopharyngeal carcinoma cells, it has been shown to cause cell cycle arrest at the G2/M phase and trigger the intrinsic apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins such as Bax and the cleavage of caspase-9 and PARP[1].

Ferroptosis

In breast cancer cells, this compound can induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides[3][4]. This is achieved through the downregulation of glutathione peroxidase 4 (GPX4) and the subsequent increase in intracellular Fe2+ and malondialdehyde (MDA), a marker of lipid peroxidation[3][4].

Parthanatos

This compound has also been found to induce parthanatos, a form of regulated necrosis, in breast cancer cells. This pathway is initiated by the overactivation of PARP-1, leading to the nuclear translocation of apoptosis-inducing factor (AIF) from the mitochondria, ultimately causing cell death[3].

Signaling Pathways Modulated by this compound

The anticancer activity of this compound is mediated through the modulation of key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in TNBC, nasopharyngeal carcinoma, and osteosarcoma cells[1][2]. It effectively reduces the phosphorylation of Akt and mTOR, key kinases in this pathway that promote cell survival, proliferation, and growth[1][2].

Figure 1. Inhibition of the PI3K/Akt/mTOR pathway by this compound.

STAT3 Signaling Pathway

In TNBC and nasopharyngeal carcinoma cells, this compound has been observed to suppress the STAT3 signaling pathway. It downregulates the expression of both total and phosphorylated STAT3, a transcription factor that plays a crucial role in cancer cell proliferation, survival, and metastasis[1].

Figure 2. Suppression of the STAT3 signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Figure 3. Experimental workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of this compound on signaling pathways.

Materials:

-

Cancer cell lines

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-STAT3, anti-p-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound, then lyse them in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.

Ferroptosis Assay

Malondialdehyde (MDA) Assay:

-

Treat cells with this compound.

-

Harvest and lyse the cells.

-

Use a commercial MDA assay kit to measure the levels of MDA, a product of lipid peroxidation, according to the manufacturer's instructions.

Intracellular Iron Assay:

-

Treat cells with this compound.

-

Use a commercial iron assay kit to measure the concentration of intracellular ferrous iron (Fe2+), following the manufacturer's protocol.

Parthanatos Assay

Immunofluorescence for AIF Translocation:

-

Grow and treat cells on coverslips.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against AIF.

-

Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Visualize the subcellular localization of AIF using a fluorescence microscope. Nuclear translocation of AIF is indicative of parthanatos.

Western Blot for PARP-1 Expression:

-

Follow the general Western blot protocol described above.

-

Use a primary antibody specific for PARP-1 to assess its expression levels following this compound treatment. Increased PARP-1 expression is associated with the induction of parthanatos[3].

Conclusion and Future Directions

This compound is a promising natural product with potent anticancer activity against a range of cancer cell lines. Its ability to induce multiple forms of programmed cell death and modulate key oncogenic signaling pathways highlights its therapeutic potential. Further preclinical studies, including in vivo efficacy and toxicity assessments, are warranted to advance this compound towards clinical development as a novel anticancer agent. The detailed protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic utility of this compelling compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound Inhibits Proliferation and Induces Apoptosis of Osteosarcoma Cells through PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Oxidative Stress-induced Breast Cancer Cell Growth and Invasion through Apoptosis, Ferroptosis, and Parthanatos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Arnicolide D: A Multifaceted Inducer of Apoptosis and Cell Cycle Arrest in Cancerous Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Arnicolide D, a sesquiterterpene lactone extracted from Centipeda minima, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth analysis of this compound's molecular mechanisms, focusing on its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. We will explore the key signaling pathways modulated by this compound, present quantitative data from multiple studies in a clear, tabular format, and provide detailed experimental protocols for key assays. Furthermore, this guide includes visualizations of the elucidated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's anti-neoplastic activities.

Introduction

The quest for novel, effective, and less toxic anti-cancer therapeutics has led to the exploration of natural products as a rich source of bioactive compounds. This compound, a sesquiterpene lactone, has demonstrated significant potential in this arena. It exhibits a multi-targeted approach to cancer therapy by inhibiting cell proliferation, inducing programmed cell death (apoptosis), and halting the cell division cycle. This guide serves as a comprehensive resource for researchers and drug development professionals, consolidating the current knowledge on this compound's mechanisms of action and providing practical experimental details.

Molecular Mechanisms of this compound

This compound exerts its anti-cancer effects through the modulation of several critical intracellular signaling pathways, primarily leading to the induction of apoptosis and arrest of the cell cycle at the G2/M phase.

Induction of Apoptosis

This compound primarily triggers the intrinsic or mitochondrial pathway of apoptosis. This process is characterized by the following key events:

-

Mitochondrial Disruption: this compound treatment leads to a decrease in the mitochondrial membrane potential.[1]

-

Regulation of Bcl-2 Family Proteins: It upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.

-

Cytochrome c Release: The altered balance of Bcl-2 family proteins results in the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[2][3]

Beyond the classical apoptosis pathway, this compound has also been shown to induce other forms of programmed cell death, including ferroptosis and parthanatos, by promoting the generation of reactive oxygen species (ROS).[1][4]

Induction of Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M transition phase.[5][6] This is achieved through the modulation of key cell cycle regulatory proteins:

-

P53 Stabilization: this compound can stabilize the tumor suppressor protein p53.[2]

-

Upregulation of p21: Stabilized p53 enhances the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[2]

-

Downregulation of Cyclins and CDKs: The increased levels of p21 lead to the downregulation of cyclins (e.g., Cyclin B1) and cyclin-dependent kinases (e.g., CDK1/Cdc2) that are essential for the G2/M transition.[2]

Key Signaling Pathways Modulated by this compound

The induction of apoptosis and cell cycle arrest by this compound is orchestrated through its impact on crucial signaling cascades that govern cell survival and proliferation.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. This compound has been shown to significantly inhibit the activation of this pathway in cancer cells.[5][7][8] By suppressing the phosphorylation of PI3K, Akt, and mTOR, this compound effectively dampens the pro-survival signals and promotes apoptosis.[5][8]

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression and metastasis. This compound has been demonstrated to inhibit the activation of the STAT3 signaling pathway, contributing to its anti-proliferative and pro-apoptotic effects.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (h) |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~5-10 | 24, 48 |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~2.5-5 | 24, 48 |

| CNE-2 | Nasopharyngeal Carcinoma | ~1.25-10 | 24, 48 |

| MG63 | Osteosarcoma | Not specified | 24, 48 |

| U2OS | Osteosarcoma | Not specified | 24, 48 |

Table 2: Effect of this compound on Apoptosis in Triple-Negative Breast Cancer Cells

| Cell Line | This compound (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (%) |

| MDA-MB-231 | 10 | 24 | 27.93 |

| 20 | 24 | 29.37 | |

| 10 | 48 | 32.43 | |

| 20 | 48 | 42.63 | |

| MDA-MB-468 | 10 | 24 | 22.68 |

| 20 | 24 | 36.68 | |

| 10 | 48 | 39.21 | |

| 20 | 48 | 81.22 |

Data extracted from a study on triple-negative breast cancer cells.[4]

Table 3: Effect of this compound on Cell Cycle Distribution in CNE-2 Nasopharyngeal Carcinoma Cells

| This compound (µM) | Treatment Duration (h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| 0 | 24 | 55.3 ± 2.1 | 28.1 ± 1.5 | 16.6 ± 1.2 |

| 1.25 | 24 | 52.1 ± 1.8 | 25.3 ± 1.3 | 22.6 ± 1.4 |

| 2.5 | 24 | 48.7 ± 2.5 | 21.9 ± 1.7 | 29.4 ± 2.1 |

| 5 | 24 | 40.2 ± 2.8 | 18.5 ± 1.9 | 41.3 ± 2.5 |

| 10 | 24 | 35.6 ± 3.1 | 15.2 ± 2.0 | 49.2 ± 3.3 |

| 0 | 48 | 56.2 ± 2.3 | 27.5 ± 1.6 | 16.3 ± 1.1 |

| 1.25 | 48 | 50.1 ± 2.0 | 22.8 ± 1.4 | 27.1 ± 1.8 |

| 2.5 | 48 | 43.5 ± 2.6 | 19.1 ± 1.8 | 37.4 ± 2.3 |

| 5 | 48 | 36.8 ± 3.0 | 14.7 ± 1.9 | 48.5 ± 3.1 |

| 10 | 48 | 31.2 ± 3.5 | 11.3 ± 2.2 | 57.5 ± 3.8 |

Data presented as mean ± SD from three independent experiments.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., 5x10³ to 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time periods (e.g., 24, 48, 72 hours).[4]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[9]

Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/PI Staining)

This method quantifies the percentage of apoptotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.[4]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound at various concentrations for 24 or 48 hours.[2]

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[5]

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.[5]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[5]

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p21, Cyclin B1, p-Akt, p-mTOR, p-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow.

Caption: this compound-induced intrinsic apoptosis pathway.

Caption: this compound-induced G2/M cell cycle arrest pathway.

Caption: Inhibition of PI3K/Akt/mTOR and STAT3 pathways by this compound.

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion

This compound presents a compelling case as a potential anti-cancer therapeutic agent. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways like PI3K/Akt/mTOR and STAT3 highlights its multi-targeted efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel anti-neoplastic drug. Future studies should focus on in vivo efficacy, pharmacokinetic and toxicological profiles to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. researchgate.net [researchgate.net]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT assay protocol | Abcam [abcam.com]

Preclinical Efficacy and Mechanistic Insights of Arnicolide D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arnicolide D, a sesquiterpene lactone isolated from Centipeda minima, has emerged as a promising natural compound with significant anti-cancer properties. Extensive preclinical studies have demonstrated its potent cytotoxic and anti-proliferative effects across a range of cancer cell lines and in vivo models. This technical guide provides a comprehensive overview of the preclinical efficacy of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data supporting its therapeutic potential.

Preclinical Efficacy of this compound

This compound exhibits a broad spectrum of anti-cancer activity, inducing cell cycle arrest, apoptosis, and inhibiting tumor growth in various cancer types. Its efficacy has been demonstrated through both in vitro and in vivo studies.

In Vitro Cytotoxicity

This compound has shown potent dose- and time-dependent cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | Time (h) | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 13.88 ± 1.17 |

| 48 | 8.13 ± 0.76 | ||

| 72 | 5.16 ± 0.48 | ||

| MDA-MB-468 | Triple-Negative Breast Cancer | 24 | 16.25 ± 1.32 |

| 48 | 9.87 ± 0.91 | ||

| 72 | 6.34 ± 0.55 | ||

| MCF7 | Breast Adenocarcinoma (ER+) | 48 | > 20 |

| 72 | 15.72 ± 1.29 | ||

| CNE-1 | Nasopharyngeal Carcinoma | 48 | 7.94 ± 0.63 |

| CNE-2 | Nasopharyngeal Carcinoma | 24 | 6.25 |

| SUNE-1 | Nasopharyngeal Carcinoma | 48 | 6.12 ± 0.58 |

| HONE1 | Nasopharyngeal Carcinoma | 48 | 9.33 ± 0.81 |

| C666-1 | Nasopharyngeal Carcinoma | 48 | 10.11 ± 0.92 |

| MG63 | Osteosarcoma | Not Specified | Dose-dependent decrease in viability |

| U2OS | Osteosarcoma | Not Specified | Dose-dependent decrease in viability |

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound has been validated in preclinical animal models, demonstrating significant tumor growth inhibition.

| Cancer Model | Animal Model | Treatment | Dosage | Tumor Growth Inhibition |

| Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | Nude Mice | Oral administration for 22 days | 25 mg/kg | 24.7% reduction in tumor weight |

| 50 mg/kg | 41.0% reduction in tumor weight | |||

| Melanoma (B16F10 Allograft) | C57BL/6 Mice | Intraperitoneal injection for 15 days | 4 mg/kg | 53.7% reduction in average tumor weight |

Mechanism of Action

This compound exerts its anti-cancer effects through the modulation of multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis. The primary mechanisms identified are the inhibition of the PI3K/AKT/mTOR, STAT3, and NF-κB signaling pathways.

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival, and its aberrant activation is common in many cancers. This compound has been shown to suppress this pathway by inhibiting the phosphorylation of key components, including AKT and mTOR. This leads to downstream effects such as the induction of apoptosis and inhibition of cell proliferation.[1]

STAT3 Signaling Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression and metastasis. This compound inhibits the activation of STAT3 by reducing its phosphorylation.[2] This inhibition leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2, cyclin D1, and survivin.[3]

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and chemoresistance. This compound inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[4] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.

Induction of Cell Cycle Arrest and Apoptosis

A major consequence of the inhibition of these signaling pathways is the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis (programmed cell death). This compound treatment leads to the upregulation of pro-apoptotic proteins like Bax and cleaved caspases, and the downregulation of anti-apoptotic proteins such as Bcl-2. Furthermore, it has been found to induce other forms of programmed cell death, including ferroptosis and parthanatos.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the preclinical efficacy and elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-50 µM) for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-STAT3, STAT3, p-IκBα, IκBα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify the percentage of apoptotic and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Tumor Xenograft/Allograft Model

Animal models are used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5x10⁶ MDA-MB-231 cells or 1x10⁶ B16F10 cells) into the flank of immunocompromised (for xenografts) or syngeneic (for allografts) mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Drug Administration: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 25-50 mg/kg orally or 4 mg/kg intraperitoneally) or vehicle control for a specified period (e.g., 15-22 days).

-

Tumor Measurement: Measure tumor volume periodically using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

Visualizations

Signaling Pathways

Caption: this compound inhibits PI3K/AKT/mTOR, STAT3, and NF-κB pathways.

Experimental Workflows

Caption: Workflow for Western Blot Analysis.

Caption: Workflow for Apoptosis Assay using Flow Cytometry.

Conclusion

This compound demonstrates significant preclinical anti-cancer efficacy, supported by robust in vitro and in vivo data. Its multi-targeted mechanism of action, primarily through the inhibition of the PI3K/AKT/mTOR, STAT3, and NF-κB signaling pathways, makes it a compelling candidate for further drug development. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel anti-cancer compounds. Further research focusing on its pharmacokinetic and toxicological profiles is warranted to pave the way for potential clinical applications.

References

- 1. This compound Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways [medsci.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Arnicolide D: A Potential Therapeutic Agent Against Nasopharyngeal Carcinoma

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Nasopharyngeal carcinoma (NPC), a malignancy with a high incidence in Southern China and Southeast Asia, presents a significant therapeutic challenge.[1] This document provides a comprehensive technical overview of the preclinical anti-cancer effects of Arnicolide D, a sesquiterpene lactone isolated from Centipeda minima, on nasopharyngeal carcinoma cells. This compound has demonstrated potent cytotoxic effects, inducing cell cycle arrest and apoptosis in NPC cell lines.[1] Mechanistically, its action is primarily attributed to the inhibition of the PI3K/Akt/mTOR and STAT3 signaling pathways, crucial regulators of cell proliferation, survival, and apoptosis. This whitepaper consolidates the current quantitative data, details the experimental methodologies employed in these findings, and visualizes the key molecular pathways and experimental procedures to support further research and development of this compound as a potential therapeutic candidate for NPC.

In Vitro Efficacy of this compound against Nasopharyngeal Carcinoma Cells

This compound exhibits significant dose- and time-dependent cytotoxicity against human nasopharyngeal carcinoma cell lines. The CNE-2 cell line, a well-established model for poorly differentiated NPC, has been a primary focus of these investigations.

Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound on CNE-2 cells were determined using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

| Cell Line | Treatment Duration | IC50 (µM) |

| CNE-2 | 24 hours | 4.23 |

| CNE-2 | 48 hours | 1.48 |

| CNE-2 | 72 hours | 0.96 |

Table 1: IC50 values of this compound on CNE-2 nasopharyngeal carcinoma cells.

Induction of Cell Cycle Arrest

Flow cytometry analysis of propidium iodide-stained CNE-2 cells revealed that this compound induces a significant arrest at the G2/M phase of the cell cycle in a dose-dependent manner.

24-Hour Treatment

| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 55.12 | 28.35 | 16.53 |

| 1.25 | 42.15 | 23.22 | 34.63 |

| 2.5 | 21.12 | 16.25 | 62.63 |

| 5.0 | 28.33 | 20.45 | 51.22 |

| 7.5 | 35.48 | 25.12 | 39.40 |

| 10.0 | 40.15 | 28.33 | 31.52 |

Table 2: Cell cycle distribution of CNE-2 cells after 24-hour treatment with this compound.

48-Hour Treatment

| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 58.23 | 25.44 | 16.33 |

| 1.25 | 45.11 | 20.14 | 34.75 |

| 2.5 | 28.45 | 20.72 | 50.83 |

| 5.0 | 33.17 | 24.33 | 42.50 |

| 7.5 | 39.54 | 27.89 | 32.57 |

| 10.0 | 44.21 | 30.11 | 25.68 |

Table 3: Cell cycle distribution of CNE-2 cells after 48-hour treatment with this compound.

Induction of Apoptosis

The pro-apoptotic effects of this compound on CNE-2 cells were quantified using Annexin V-FITC and propidium iodide (PI) double staining followed by flow cytometry. The results indicate a significant increase in both early and late apoptotic cell populations in a dose- and time-dependent manner.

| Treatment Duration | This compound Concentration (µM) | Total Apoptotic Cells (%) |

| 24 hours | 1.25 - 50 | 11.3 - 65.8 |

| 48 hours | 1.25 - 50 | 11.03 - 59.87 |

Table 4: Percentage of apoptotic CNE-2 cells after treatment with this compound.[1]

Molecular Mechanisms of Action

This compound exerts its anti-cancer effects on nasopharyngeal carcinoma cells by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Western blot analysis has shown that this compound downregulates the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, including p-PI3K, p-Akt, and p-mTOR, in CNE-2 cells.[1] This pathway is a critical regulator of cell growth and survival, and its inhibition is a key mechanism of this compound's anti-tumor activity.

References

Arnicolide D: A Potential Therapeutic Agent for Triple-Negative Breast Cancer

An In-depth Technical Guide on its Anti-Cancer Activity and Underlying Mechanisms

Introduction

Triple-negative breast cancer (TNBC) remains one of the most challenging subtypes of breast cancer to treat due to the lack of well-defined molecular targets such as the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1] This limitation necessitates the exploration of novel therapeutic agents. Arnicolide D, a naturally occurring sesquiterpene lactone, has emerged as a promising candidate, demonstrating significant anti-tumor effects in various cancers.[1] This technical guide provides a comprehensive overview of the activity of this compound in TNBC, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information presented is primarily based on a key study investigating its impact on TNBC cell lines and a xenograft mouse model.[1][2][3][4]

Quantitative Analysis of this compound Activity

The anti-proliferative and pro-apoptotic effects of this compound on TNBC cells have been quantified through various in vitro and in vivo experiments.[1]

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound was determined in two TNBC cell lines, MDA-MB-231 and MDA-MB-468, as well as a non-TNBC cell line, MCF7, at different time points. The results indicate a dose- and time-dependent inhibitory effect.[1]

| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |

| MDA-MB-231 (TNBC) | 12.04 | 5.211 | 3.258 |

| MDA-MB-468 (TNBC) | 9.507 | 3.405 | 2.515 |

| MCF7 (Non-TNBC) | 15.19 | 9.083 | 8.909 |

Table 1: IC50 values of this compound in breast cancer cell lines.[1]

Induction of Apoptosis

This compound was shown to significantly induce apoptosis in TNBC cells. The percentage of apoptotic cells was measured by flow cytometry after staining with Annexin V-FITC/PI.[1]

| Cell Line | Treatment | % Apoptotic Cells (24h) | % Apoptotic Cells (48h) |

| MDA-MB-231 | Control | - | - |

| This compound (10 µM) | 27.93% increase | 32.43% increase | |

| This compound (20 µM) | 29.37% increase | 42.63% increase | |

| MDA-MB-468 | Control | - | - |

| This compound (10 µM) | 22.68% increase | 39.21% increase | |

| This compound (20 µM) | 36.68% increase | 81.22% increase |

Table 2: this compound-induced apoptosis in TNBC cell lines.[1]

In Vivo Tumor Growth Inhibition

The anti-tumor efficacy of this compound was evaluated in an MDA-MB-231 xenograft mouse model. Oral administration of this compound for 22 days resulted in a significant reduction in tumor weight without noticeable side effects.[1][2][3][4]

| Treatment Group | Dosage | Tumor Weight Reduction |

| Vehicle | - | - |

| This compound | 25 mg/kg | 24.7% |

| This compound | 50 mg/kg | 41.0% |

Table 3: In vivo anti-tumor effect of this compound in a TNBC xenograft model.[1][2][3][4]

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-cancer effects in TNBC by inhibiting key signaling pathways that are crucial for cancer cell proliferation, survival, and growth.[1] The primary mechanisms identified are the suppression of the Akt/mTOR and STAT3 signaling pathways.[1][2][3][4]

Inhibition of the Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[1] Studies have shown that this compound significantly inhibits the expression of both total and phosphorylated Akt and mTOR in TNBC cells, indicating a direct inhibitory effect on this critical signaling cascade.[1]

Suppression of the STAT3 Pathway

Signal transducer and activator of transcription 3 (STAT3) is another key protein involved in tumor progression. This compound treatment has been demonstrated to decrease the levels of both total and phosphorylated STAT3 in TNBC cells.[1]

Caption: this compound inhibits TNBC cell proliferation and survival by suppressing the Akt/mTOR and STAT3 signaling pathways.

Experimental Protocols

The following section details the methodologies employed in the key studies to evaluate the activity of this compound in TNBC.[1]

Cell Culture

The human TNBC cell lines MDA-MB-231 and MDA-MB-468, and the non-TNBC cell line MCF7 were used.[1] The cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) in a humidified atmosphere of 5% CO2 at 37°C.[4]

MTT Assay for Cell Viability

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells to form a purple formazan product.

-

Procedure:

-

Cells were seeded in 96-well plates.

-

After attachment, cells were treated with various concentrations of this compound for 24, 48, and 72 hours.[1]

-

MTT solution was added to each well and incubated.

-

The formazan crystals were dissolved in a solubilization solution.

-

The absorbance was measured at a specific wavelength using a microplate reader.

-

IC50 values were calculated from the dose-response curves.[4]

-

Flow Cytometry for Apoptosis and Cell Cycle Analysis

-

Principle: Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser beam. For apoptosis, cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells). For cell cycle analysis, cells are stained with PI to quantify DNA content.

-

Procedure:

-

TNBC cells were treated with this compound for the indicated times.[1]

-

For apoptosis analysis, cells were harvested, washed, and resuspended in binding buffer, followed by staining with Annexin V-FITC and PI.[1]

-

For cell cycle analysis, cells were fixed in ethanol and stained with PI.[4]

-

The stained cells were analyzed by a flow cytometer.

-

Western Blotting

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Procedure:

-

TNBC cells were treated with this compound.[1]

-

Cells were lysed to extract total protein.

-

Protein concentration was determined.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, STAT3, p-STAT3).

-

The membrane was then incubated with a secondary antibody conjugated to an enzyme.

-

The protein bands were visualized using a chemiluminescence detection system.

-

Caption: A general workflow of the in vitro and in vivo experiments used to evaluate the anti-TNBC activity of this compound.

Xenograft Mouse Model

-

Principle: An in vivo model where human cancer cells are implanted into immunocompromised mice to study tumor growth and the efficacy of anti-cancer agents.

-

Procedure:

-

MDA-MB-231 cells were injected into the mammary fat pads of nude mice.[4]

-

When tumors reached a certain volume, the mice were randomized into treatment and control groups.[4]

-

The treatment group received oral administration of this compound (25 or 50 mg/kg) for 22 days.[1]

-

Tumor volume and body weight were monitored throughout the study.

-

At the end of the study, tumors were excised, weighed, and subjected to further analysis, such as immunohistochemistry for proliferation markers like Ki67.[1]

-

Conclusion

This compound demonstrates significant anti-cancer activity against triple-negative breast cancer both in vitro and in vivo.[1] Its mechanism of action involves the dual inhibition of the Akt/mTOR and STAT3 signaling pathways, leading to decreased cell proliferation and induction of apoptosis.[1][2][3] The comprehensive data from cell viability assays, apoptosis studies, and xenograft models strongly support the potential of this compound as a novel therapeutic candidate for the treatment of TNBC.[1] Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility in a clinical setting.

References

- 1. This compound Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.polyu.edu.hk [research.polyu.edu.hk]

- 3. This compound Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Molecular Underpinnings of Arnicolide D's Anticancer Actions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arnicolide D, a sesquiterpene lactone derived from the medicinal plant Centipeda minima, has emerged as a promising natural compound with potent anticancer properties. Extensive preclinical research has demonstrated its efficacy against a range of malignancies, including breast cancer (including triple-negative subtypes), osteosarcoma, and nasopharyngeal carcinoma. This technical guide provides an in-depth overview of the molecular mechanisms driving the anticancer effects of this compound, with a focus on its impact on key signaling pathways, induction of programmed cell death, and cell cycle regulation. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Quantitative Data on the Anticancer Efficacy of this compound

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key findings from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) at 48h | IC50 (µM) at 72h |

| MDA-MB-231 | Triple-Negative Breast Cancer | 8.85 | 5.56 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 4.32 | 2.16 |

| MCF7 | Breast Cancer | 19.31 | 10.74 |

Table 2: Induction of Apoptosis by this compound in Triple-Negative Breast Cancer Cells

| Cell Line | Treatment | Duration | Percentage of Apoptotic Cells (Annexin V Positive) |

| MDA-MB-231 | Control | 24h | ~5% |

| 10 µM this compound | 24h | 27.93% | |

| 20 µM this compound | 24h | 29.37% | |

| Control | 48h | ~5% | |

| 10 µM this compound | 48h | 32.43% | |

| 20 µM this compound | 48h | 42.63% | |

| MDA-MB-468 | Control | 24h | ~5% |

| 10 µM this compound | 24h | 22.68% | |

| 20 µM this compound | 24h | 36.68% | |

| Control | 48h | ~5% | |

| 10 µM this compound | 48h | 39.21% | |

| 20 µM this compound | 48h | 81.22% |

Table 3: Effect of this compound on Cell Cycle Distribution in Nasopharyngeal Carcinoma Cells (CNE-2)

| Treatment | Duration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 24h | 55.3% | 33.1% | 11.6% |

| 5 µM this compound | 24h | 38.5% | 20.2% | 41.3% |

| 10 µM this compound | 24h | 25.7% | 15.8% | 58.5% |

| Control | 48h | 58.1% | 31.5% | 10.4% |

| 5 µM this compound | 48h | 29.8% | 18.7% | 51.5% |

| 10 µM this compound | 48h | 18.9% | 12.3% | 68.8% |

Table 4: In Vivo Efficacy of this compound in a Xenograft Mouse Model (MDA-MB-231)

| Treatment Group | Dosage | Duration | Tumor Weight Reduction |

| Vehicle Control | - | 22 days | - |

| This compound | 25 mg/kg (oral) | 22 days | 24.7% |

| This compound | 50 mg/kg (oral) | 22 days | 41.0% |

Core Molecular Mechanisms of Action

This compound exerts its anticancer effects through a multi-targeted approach, primarily by:

-

Inducing Programmed Cell Death: this compound is a potent inducer of apoptosis. In breast cancer cells, it has also been shown to trigger other forms of programmed cell death, namely ferroptosis and parthanatos, by promoting the generation of reactive oxygen species (ROS).[1][2]

-

Inducing Cell Cycle Arrest: A hallmark of this compound's action is its ability to cause cell cycle arrest, predominantly at the G2/M phase.[3][4] This prevents cancer cells from dividing and proliferating.

-

Inhibiting Key Oncogenic Signaling Pathways: this compound has been demonstrated to suppress the activity of several critical signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR, STAT3, and NF-κB pathways.[3][4][5]

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways targeted by this compound.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: this compound suppresses the phosphorylation and activation of STAT3.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's anticancer effects.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, MCF7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (typically ranging from 0 to 50 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle.

-

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

PBS

-

Flow cytometer

-

-

Procedure:

-

Seed and treat cells with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, p-STAT3, STAT3, IκBα, p65, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the anticancer effects of this compound.

Caption: A general experimental workflow for studying this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a multi-targeted anticancer agent. Its ability to induce various forms of programmed cell death, cause cell cycle arrest, and inhibit key oncogenic signaling pathways provides a strong rationale for its further development. The data presented in this guide underscore the need for continued research, including comprehensive pharmacokinetic and toxicological studies, to pave the way for potential clinical trials. The multifaceted mechanism of action of this compound suggests its potential utility both as a standalone therapy and in combination with existing anticancer drugs to enhance efficacy and overcome resistance.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Inhibits Proliferation and Induces Apoptosis of Osteosarcoma Cells through PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arnicolide C Suppresses Tumor Progression by Targeting 14-3-3θ in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Arnicolide D's impact on cell survival and proliferation mechanisms.

An In-depth Technical Guide to Arnicolide D's Impact on Cell Survival and Proliferation Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a sesquiterpene lactone derived from the plant Centipeda minima, has emerged as a promising multi-targeted agent in oncology research.[1][2] Preclinical studies have demonstrated its potent efficacy in inhibiting cancer cell proliferation, inducing various forms of programmed cell death, and suppressing metastatic processes across a range of cancer models, including osteosarcoma, breast cancer, nasopharyngeal carcinoma, and melanoma.[2][3][4][5][6] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer activities, with a focus on its modulation of critical cell survival and proliferation signaling pathways. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling cascades and workflows to facilitate further research and development.

Core Mechanisms of Anti-Cancer Action

This compound exerts its anti-tumor effects through a multi-pronged approach that disrupts fundamental cellular processes required for cancer cell survival and growth.

Inhibition of Cell Proliferation and Viability

This compound significantly reduces cancer cell viability in a dose- and time-dependent manner.[7][8] This inhibitory effect has been consistently observed across various cancer cell lines, including triple-negative breast cancer (TNBC), osteosarcoma, and nasopharyngeal carcinoma (NPC).[3][7][9] The primary mechanism for this is the disruption of key signaling pathways that control cell growth and division.

Induction of Apoptosis